molecular formula C26H33N3O11S2 B14446198 Danaden retard CAS No. 76391-79-2

Danaden retard

Cat. No.: B14446198
CAS No.: 76391-79-2
M. Wt: 627.7 g/mol
InChI Key: RAQWFNMBUPUYRM-CEAXSRTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danaden Retard is a pharmaceutical formulation combining Encephabol (Pyritinol) and nicotinic acid (vitamin B3). It is primarily indicated for managing cerebral ischemia, a condition characterized by reduced blood flow to the brain. The drug’s mechanism of action involves enhancing cerebral metabolism and microcirculation. Pyritinol, a nootropic agent, improves neuronal energy utilization by modulating glucose metabolism and acetylcholine synthesis, while nicotinic acid acts as a vasodilator, increasing blood flow to ischemic regions .

A pivotal clinical study demonstrated that after three months of this compound treatment, patients with cerebral ischemia exhibited:

  • Significant reduction in slow-wave EEG activity (indicative of improved neuronal function),
  • Enhanced audiometric performance,
  • Reduced optic and acoustic reaction times,
  • Shortened peak latency of visual evoked potentials (reflecting faster neural transmission) .

These outcomes suggest this compound addresses both metabolic and vascular deficits in cerebral ischemia, making it a dual-action therapeutic agent.

Properties

CAS No.

76391-79-2

Molecular Formula

C26H33N3O11S2

Molecular Weight

627.7 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;pyridin-3-ylmethanol

InChI

InChI=1S/C16H20N2O4S2.C6H7NO.C4H6O6/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h3-4,19-22H,5-8H2,1-2H3;1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1

InChI Key

RAQWFNMBUPUYRM-CEAXSRTFSA-N

Isomeric SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Danaden retard involves the synthesis of its active components, Encephabol and nicotinic acid. Encephabol is synthesized through a series of chemical reactions starting from pyridoxine (vitamin B6). The process involves the oxidation of pyridoxine to pyridoxal, followed by the formation of a Schiff base with a suitable amine, and subsequent reduction to yield pyritinol .

The industrial production of nicotinic acid typically involves the oxidation of 3-methylpyridine with nitric acid .

Industrial Production Methods

The industrial production of this compound involves the formulation of sustained-release tablets. This is achieved by blending the active ingredients with hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) and xanthan gum. The mixture is then subjected to wet granulation, followed by compression into tablets .

Mechanism of Action

Danaden retard exerts its effects through the combined action of Encephabol and nicotinic acid. Encephabol improves cerebral metabolism by enhancing glucose uptake and utilization in the brain. It also has antioxidant properties that protect neuronal cells from oxidative stress . Nicotinic acid acts as a vasodilator, increasing blood flow to the brain and reducing symptoms of cerebral insufficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on pharmacological profiles and clinical applications:

Table 1: Comparison of Danaden Retard with Therapeutically Similar Compounds

Compound Active Components Mechanism of Action Key Indications Clinical Outcomes Supported by Evidence
This compound Pyritinol + Nicotinic acid Enhances cerebral metabolism + vasodilation Cerebral ischemia Improved EEG, reaction times, neural latency
Piracetam Piracetam Modulates neurotransmission, neuroprotection Cognitive impairment, stroke Mixed efficacy in stroke recovery; limited EEG data
Vinpocetine Vincamine derivative Increases cerebral blood flow + neuroprotection Chronic cerebral ischemia Improves cognitive function; no significant EEG changes
Cinnarizine Cinnarizine Calcium channel blocker, vasodilator Vertigo, cerebrovascular insufficiency Reduces vertigo; limited impact on neural latency
Nicergoline Ergoline derivative α1-adrenergic antagonist, vasodilator Dementia, cerebral ischemia Modest cognitive improvement; no audiometric data

Key Differentiators:

Dual Mechanism: Unlike single-action agents (e.g., Vinpocetine or Cinnarizine), this compound combines metabolic enhancement (Pyritinol) and vasodilation (nicotinic acid), targeting both neuronal dysfunction and hypoperfusion .

Safety Profile: Nicotinic acid’s vasodilatory effects may cause flushing, a side effect absent in non-vasodilating nootropics like Piracetam.

Limitations of Current Evidence:

  • No direct head-to-head trials comparing this compound with other neuroprotectives were identified in the provided sources.
  • Long-term outcomes (e.g., prevention of dementia post-ischemia) remain unexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.